2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol

Description

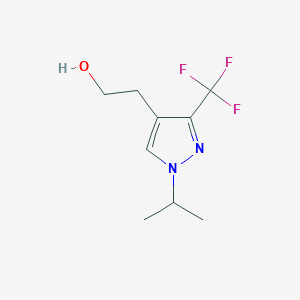

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol is a pyrazole derivative characterized by a trifluoromethyl group at position 3, an isopropyl substituent at position 1, and a 2-hydroxyethyl chain at position 4 of the pyrazole ring.

Properties

Molecular Formula |

C9H13F3N2O |

|---|---|

Molecular Weight |

222.21 g/mol |

IUPAC Name |

2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]ethanol |

InChI |

InChI=1S/C9H13F3N2O/c1-6(2)14-5-7(3-4-15)8(13-14)9(10,11)12/h5-6,15H,3-4H2,1-2H3 |

InChI Key |

PGSRUCGTEACLQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(F)(F)F)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with an isopropyl group and a trifluoromethyl group.

Introduction of the Ethanol Group: The ethanol group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the pyrazole ring is replaced by an ethanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

Oxidation: Formation of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde or 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid.

Reduction: Formation of 2-(1-Isopropyl-3-(trifluoromethyl)-1,2-dihydro-1H-pyrazol-4-yl)ethanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol has several scientific research applications:

Pharmaceuticals: It can be used as a building block for the synthesis of drug candidates, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.

Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its potential bioactivity.

Materials Science: It can be used in the synthesis of advanced materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

Structural and Functional Group Analysis

1,3,4-Oxadiazole Thioether Derivatives

and describe compounds such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (melting point: 113–114°C, yield: 83.3%). These feature a 1,3,4-oxadiazole core linked to the pyrazole via a thioether bridge .

- Key Differences: The target compound replaces the oxadiazole-thioether system with a direct ethanol substituent. The hydroxyl group in the ethanol moiety contrasts with the sulfur atom in thioethers, altering electronic properties (e.g., hydrogen bonding capability vs. lipophilicity).

- Impact on Bioactivity: Thioether-containing compounds exhibit fungicidal and herbicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL) .

1,3,4-Thiadiazole Derivatives

highlights 1,3,4-thiadiazoles with pyrazole groups, such as 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . These compounds demonstrate antimicrobial activity against E. coli and C. albicans .

- The target compound’s ethanol group may reduce antimicrobial efficacy compared to thiadiazoles, which benefit from heterocyclic aromaticity.

Boronic Acid Analogs

lists (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 2170881-31-7, similarity: 0.57). Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties

Notes:

- The ethanol group in the target compound likely lowers the melting point compared to crystalline oxadiazole derivatives.

- Increased solubility may enhance formulation flexibility in agrochemical applications.

Bioactivity and Molecular Interactions

- Fungicidal Activity: Oxadiazole thioethers inhibit succinate dehydrogenase (SDH) via carbonyl group interactions . The ethanol group may disrupt this binding, reducing efficacy unless compensatory hydrogen bonds form.

- Herbicidal Activity: Compounds like 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethyl-isoxazole () rely on sulfonyl groups for activity . The ethanol derivative’s mechanism may differ, possibly targeting plant hormone pathways.

Biological Activity

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₈F₃N₂O

- Molecular Weight : 221.97 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of adenylyl cyclase type 1 (AC1), which plays a role in chronic pain signaling in the central nervous system .

- Antiparasitic Activity : Research indicates that derivatives of pyrazole compounds exhibit antiparasitic properties. The structural modifications in similar compounds have been linked to varying degrees of efficacy against parasites like Plasmodium falciparum and P. berghei, suggesting that this compound may also possess such activity .

Antiparasitic Assays

In studies evaluating the antiparasitic efficacy of pyrazole derivatives, compounds with similar structures showed significant activity against malaria parasites, with effective concentrations (EC50) ranging from low micromolar to sub-micromolar levels. The optimization of these compounds often involved balancing lipophilicity and metabolic stability to enhance their bioavailability and potency .

Enzyme Inhibition Studies

In vitro studies demonstrated that the compound could inhibit AC1-mediated cAMP production, with IC50 values indicating moderate potency. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring could enhance or diminish this inhibitory effect .

Case Study 1: Pain Management

A study focused on the role of AC1 in pain sensitization found that inhibitors like this compound could significantly reduce pain responses in animal models. This suggests potential applications in developing analgesics targeting chronic pain mechanisms .

Case Study 2: Antimalarial Activity

In a comparative study involving various pyrazole derivatives, one compound with a similar structure demonstrated a 30% reduction in parasitemia at a dose of 40 mg/kg in P. berghei infected mice. This highlights the potential for further exploration of this compound as an antimalarial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.